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Compound of Interest

Compound Name: DS-7423

Cat. No.: B15542385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation

studies for DS-7423, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the

mammalian target of rapamycin (mTOR). This document summarizes key preclinical and

clinical findings, presents quantitative data in a structured format, outlines detailed

experimental methodologies, and visualizes critical pathways and workflows to support further

research and development in oncology.

Executive Summary
DS-7423 is a novel, orally administered small molecule that demonstrates significant anti-tumor

activity by simultaneously targeting the PI3K/AKT/mTOR signaling pathway. This pathway is

frequently dysregulated in a wide range of human cancers, making it a critical target for

therapeutic intervention. Preclinical studies have demonstrated the potent and selective

inhibitory activity of DS-7423 against PI3Kα and mTOR. The mechanism of action involves the

induction of G1 cell cycle arrest and TP53-dependent apoptosis. Phase I clinical trials in

patients with advanced solid tumors have established a recommended Phase II dose and have

shown preliminary signs of anti-tumor activity. This guide consolidates the currently available

data to provide a detailed resource for professionals in the field of oncology drug development.
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DS-7423 has been shown to be a potent inhibitor of PI3Kα and mTOR, with additional activity

against other Class I PI3K isoforms. The following tables summarize the in vitro potency of DS-
7423.

Table 1: Inhibitory Activity of DS-7423 against PI3K Isoforms and mTOR

Target IC50 (nM)

PI3Kα 15.6[1]

PI3Kβ 1,143[1]

PI3Kγ 249[1]

PI3Kδ 262[1]

mTOR 34.9[1]

Table 2: In Vitro Cell Growth Inhibition (IC50) of DS-7423 in Ovarian Clear Cell

Adenocarcinoma (OCCA) Cell Lines

Cell Line
PIK3CA Mutation
Status

TP53 Mutation
Status

IC50 (nM)

RMG-I H1047R Wild-type < 75

RMG-II Wild-type Wild-type < 75

OVISE E545K Wild-type < 75

OVMANA Wild-type Wild-type < 75

TOV-21G E545K Wild-type < 75

ES-2 Wild-type Wild-type < 75

KOC-7c E545K Mutated < 75

JHOC-5 Wild-type Mutated < 75

JHOC-9 Wild-type Mutated < 75
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Mechanism of Action
DS-7423 exerts its anti-tumor effects through the dual inhibition of the PI3K/AKT/mTOR

signaling pathway, a critical regulator of cell growth, proliferation, and survival. Furthermore, in

TP53 wild-type cancer cells, DS-7423 has been shown to induce apoptosis through a TP53-

dependent mechanism.

PI3K/AKT/mTOR Signaling Pathway Inhibition
The following diagram illustrates the central role of PI3K and mTOR in this signaling cascade

and the points of inhibition by DS-7423.
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DS-7423 inhibits the PI3K/AKT/mTOR signaling pathway.
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Induction of TP53-Dependent Apoptosis
In ovarian clear cell adenocarcinoma (OCCA) cell lines with wild-type TP53, DS-7423 treatment

leads to the induction of apoptosis. This is mediated by a decrease in the phosphorylation of

MDM2, a negative regulator of TP53. This leads to an increase in the phosphorylation of TP53

at Serine 46, and subsequent expression of pro-apoptotic genes such as p53AIP1 and PUMA.
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DS-7423 induces TP53-dependent apoptosis.

In Vivo Efficacy
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The anti-tumor activity of DS-7423 has been evaluated in mouse xenograft models of various

cancers, demonstrating significant, dose-dependent tumor growth inhibition.

Table 3: In Vivo Anti-Tumor Efficacy of DS-7423 in Ovarian Clear Cell Carcinoma Xenograft

Models

Xenograft
Model

Treatment
Dose
(mg/kg)

Administrat
ion

Tumor
Growth
Inhibition

Reference

TOV-21G DS-7423 25 Oral, daily
Significant (p

< 0.01)

TOV-21G DS-7423 50 Oral, daily
Significant (p

< 0.01)

RMG-I DS-7423 25 Oral, daily
Significant (p

< 0.01)

RMG-I DS-7423 50 Oral, daily
Significant (p

< 0.01)

Note: Specific percentage of tumor growth inhibition was not provided in the source material.

Clinical Studies
DS-7423 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.

These studies were designed to assess the safety, tolerability, pharmacokinetics,

pharmacodynamics, and preliminary anti-tumor activity of DS-7423.

Table 4: Summary of Phase I Clinical Trials for DS-7423
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NCT Number Title Phase Status Key Findings

NCT01364844

A Phase 1,

Open-Label,

Multiple-

Escalating-Dose

Study of DS-

7423, an Orally

Administered

Dual PI3K/mTOR

Inhibitor, in

Subjects With

Advanced Solid

Tumors

I Completed

Established the

recommended

Phase II dose

(RP2D) at 240

mg/day. Showed

a manageable

safety profile and

preliminary

evidence of anti-

tumor activity.

JapicCTI-121766

A Phase 1,

Open-Label,

Multiple-

Escalating-Dose

Study of DS-

7423, an Orally

Administered

Dual PI3K/mTOR

Inhibitor, in

Subjects With

Advanced Solid

Tumors (Japan)

I Completed

Confirmed the

RP2D of 240

mg/day with no

significant

differences in

toxicity,

pharmacokinetic

s, or

pharmacodynami

cs between US

and Japanese

patient

populations.

Pharmacokinetics
Pharmacokinetic analyses from the Phase I trials indicated that DS-7423 is orally bioavailable.

While specific parameters such as Cmax, AUC, and half-life are not detailed in the provided

search results, the studies concluded that there were no clinically meaningful differences in

pharmacokinetics between US and Japanese patients.

Pharmacodynamics
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Pharmacodynamic assessments in the Phase I trials confirmed target engagement by DS-
7423. In preclinical xenograft models, treatment with DS-7423 led to a reduction in the

phosphorylation of AKT and S6, key downstream effectors of the PI3K/mTOR pathway.

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

validation of DS-7423.

Cell Viability Assay (MTT Assay)
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells

per well and incubate for 24 hours.

Compound Treatment: Treat cells with various concentrations of DS-7423 or vehicle control

(e.g., DMSO) and incubate for 72 hours.

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the

dose-response curves using non-linear regression analysis.

Western Blotting
Cell Lysis: Lyse cells treated with DS-7423 or vehicle control in RIPA buffer supplemented

with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., p-AKT, p-S6, total AKT, total S6, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into

the flank of immunodeficient mice (e.g., BALB/c nude mice).

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize mice into treatment and control groups.

Administer DS-7423 orally at the desired doses daily. The control group receives the vehicle.

Tumor Measurement: Measure tumor volume using calipers every 3-4 days.

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the

control group reach a predetermined size.

Data Analysis: Calculate tumor growth inhibition and perform statistical analysis (e.g., t-test

or ANOVA) to determine the significance of the treatment effect.

Preclinical Development Workflow
The target validation of DS-7423 followed a logical progression from in vitro characterization to

in vivo efficacy and clinical evaluation.
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Preclinical to clinical development workflow for DS-7423.
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Conclusion
The comprehensive target validation studies for DS-7423 have provided a strong rationale for

its clinical development. The potent dual inhibition of PI3K and mTOR, coupled with a well-

defined mechanism of action involving the induction of apoptosis, supports its potential as a

valuable therapeutic agent in oncology. The in vivo efficacy and manageable safety profile

observed in early clinical trials are encouraging. This technical guide serves as a consolidated

resource for researchers and drug development professionals to facilitate further investigation

and the strategic positioning of DS-7423 in the landscape of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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